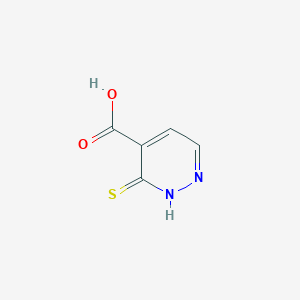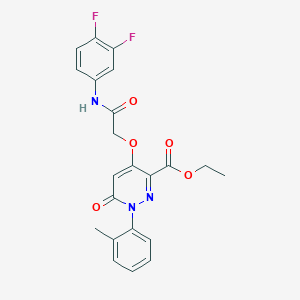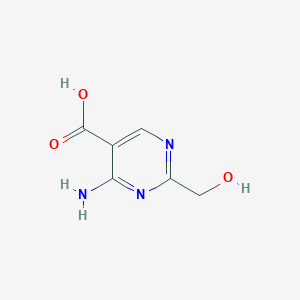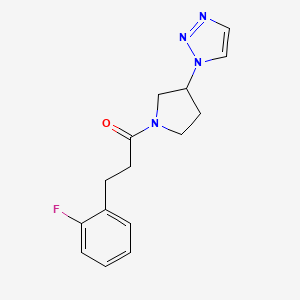![molecular formula C20H18ClFN2O2 B2914877 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide CAS No. 851407-65-3](/img/structure/B2914877.png)
2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The quinoline moiety is substituted with a dimethyl group and an oxo group . The molecule also contains a benzamide moiety, which is a type of amide that consists of a benzene ring attached to an amide group . The benzamide moiety is substituted with a chloro group and a fluoro group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoline ring and a benzamide moiety, as well as various substituents including a chloro group, a fluoro group, and a dimethyl group . The presence of these different groups and the arrangement of the atoms in the molecule can have a significant impact on its physical and chemical properties, as well as its biological activity .Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Drug Synthesis
Quinoline derivatives, such as ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates, are important in the synthesis of several drug compounds. These compounds are prepared through a series of reactions involving ethyl 2-(2-fluorobenzoyl)acetate, showcasing their importance in medicinal chemistry for the development of therapeutic agents (Bunce, Lee, & Grant, 2011).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives are known for their efficiency as fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. The research into DNA fluorophores based on fused aromatic systems, including quinoline derivatives, highlights the continuous search for more sensitive and selective compounds in these fields (Aleksanyan & Hambardzumyan, 2013).
Spectroscopic Characterization and NLO Properties
The structural parameters of certain quinoline derivatives have been determined using DFT calculations, with a comprehensive analysis of their spectroscopic characterization, including FT-IR, NMR, and UV–Vis absorption. These studies are crucial for understanding the biological potential and corrosion inhibition properties of quinoline compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antibacterial Agents Synthesis
Quinolone antibacterial agents are synthesized from key compounds like ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, highlighting the role of quinoline derivatives in the development of antibiotics and their significance in addressing bacterial resistance issues (Qiu-feng, 2005).
Structural Aspects in Chemical Engineering
Research into the structural aspects of amide-containing isoquinoline derivatives emphasizes their potential in forming salts and inclusion compounds. Such studies are pivotal for the development of new materials with enhanced properties, including fluorescence upon interaction with various agents (Karmakar, Sarma, & Baruah, 2007).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c1-11-6-7-13-10-14(19(25)24-18(13)12(11)2)8-9-23-20(26)17-15(21)4-3-5-16(17)22/h3-7,10H,8-9H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUBKAAIYSENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)

![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)
![Methyl 7-(4-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2914800.png)



![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2914808.png)


![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)

![6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile](/img/structure/B2914817.png)